1,8-Naphthosultam
Overview
Description
2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, also known as NITD, is a heterocyclic compound which belongs to the family of isothiazoles . It is a grey-green to brown-grey or grey powder .
Molecular Structure Analysis
The molecular formula of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide is C10H7NO2S . It has a molecular weight of 205.23 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide are as follows :Scientific Research Applications
Receptor Binding and Antagonist Activity
Research indicates that derivatives of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, specifically 2-(aminoalkyl)naphth[1,8-cd]isothiazole 1,1-dioxides, have high affinity for the 5-HT2 receptor, with some compounds displaying potent and selective antagonistic properties. For example, compound RP 62203 showed high affinity for the 5-HT2 receptor, with over 100 times higher affinity than its affinity for alpha 1 and D2 receptors. This suggests its potential as a serotonin antagonist, potentially useful in the treatment of psychiatric disorders or other medical conditions related to serotonin regulation (Malleron et al., 1991).
Radiopharmaceutical Applications
The compound [18F]RP 62203, a derivative of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, has been synthesized for use in radiopharmaceutical applications, particularly as a selective ligand for studying serotonin receptors (5-HT2) via positron emission tomography (PET) scanning. This highlights its potential use in medical imaging, especially in brain imaging to study serotonin-related processes (Lasne et al., 1994).
Structural and Molecular Modeling Studies
Studies on the molecular structures of various derivatives of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, such as naphtho[1,8-cd][1,2]dithiole and its oxidized forms, have been conducted. These studies provide insights into the structural properties and potential chemical reactivities of these compounds. Understanding these properties is crucial for their application in various fields, including material science and organic synthesis (Aucott et al., 2004).
Preparation and Characterization of Complexes
Research on the preparation and characterization of bimetallic iridium(II) complexes containing derivatized bridging naphthalene-1,8-disulfur or 4,5-dithiolato acephenanthrylene ligands, which include derivatives of 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide, has been conducted. These complexes are of interest in the field of inorganic chemistry, particularly for their potential applications in catalysis and material science (Aucott et al., 2004).
Safety and Hazards
2H-Naphth(1,8-cd)isothiazole 1,1-dioxide is classified as a skin irritant . Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 1,8-Naphthosultam is the penicillin-binding protein 2a (PBP2a), which plays a crucial role in bacterial cell wall synthesis . This compound has been identified as a novel PBP2a-binding pharmacophore, making it a potential candidate for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections .
Mode of Action
This compound interacts with its target, PBP2a, by binding to it . This binding inhibits the normal function of PBP2a, which is essential for bacterial cell wall synthesis. The disruption of this process leads to the death of the bacteria, thereby exerting its antibacterial effect .
Biochemical Pathways
It is known that the compound interferes with the bacterial cell wall synthesis pathway by targeting pbp2a . This disruption can lead to downstream effects such as bacterial cell lysis and death.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis. By binding to PBP2a, this compound inhibits this crucial process, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
The 1,8-Naphthosultamyl group in 1,8-Naphthosultam has been found to interact with PBP2a, a penicillin-binding protein .
Molecular Mechanism
The molecular mechanism of this compound involves binding to PBP2a, a penicillin-binding protein . This binding could potentially inhibit the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall and exerting an antibacterial effect .
Properties
IUPAC Name |
2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-14(13)9-6-2-4-7-3-1-5-8(11-14)10(7)9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBYPSNNFBRLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209060 | |
Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-72-5 | |
Record name | 2H-Naphth[1,8-cd]isothiazole, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-naphth[1,8-cd]isothiazole 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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